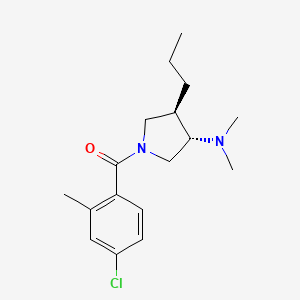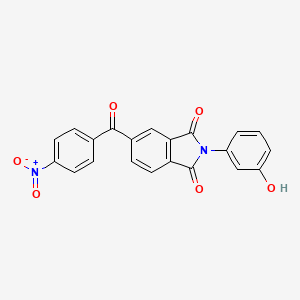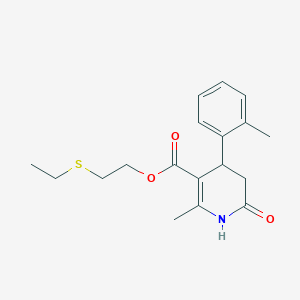![molecular formula C17H30N2O3 B5539042 ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)
ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazaspiro[5.5]undecane derivatives are a class of compounds known for their versatile chemical and biological properties. They are synthesized through various methods, including multi-component reactions (MCRs), spirocyclization of pyridine substrates, and focused microwave irradiation among others. These methodologies allow for the incorporation of functional groups, offering a wide range of chemical diversity.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves multi-component reactions, spirocyclization, and microwave-assisted synthesis. For instance, one-pot, multi-component reactions catalyzed by Et3N have been used for the synthesis of functionalized diazaspiro[5.5]undecane derivatives from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate (Jia Li et al., 2014). Moreover, the intramolecular spirocyclization of 4-substituted pyridines has been demonstrated as a method to construct diazaspiro[5.5]undecane derivatives, highlighting the efficiency of in situ activation of the pyridine ring (S. Parameswarappa & F. Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using various spectroscopic techniques, including ultraviolet, infrared, NMR, and mass spectroscopy. These analyses confirm the structure of synthesized compounds and provide insights into their chemical behavior (S. Ahmed et al., 2012).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, including dehydration, Michael addition, and reactions with electrophiles, leading to a wide range of functionalized compounds. These reactions are crucial for the synthesis of compounds with potential biological activities (K. Aggarwal et al., 2014).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points and solubility, are determined as part of their characterization. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of diazaspiro[5.5]undecane derivatives, are influenced by their molecular structure and functional groups. Studies have explored the reactivity of these compounds in the presence of catalysts and under different conditions to optimize their synthesis and application potential (R. A. Kuroyan et al., 1983).
科学的研究の応用
Synthesis Methodologies
One-Pot Synthesis and Reaction Efficiency : A study by Li et al. (2014) demonstrated the first synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through a one-pot, multi-component reaction. This process, catalyzed by Et3N, examined the impact of catalysts and temperature on reaction efficiency and yield, providing insights into the synthesis of functionally related compounds (Li et al., 2014).
Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : Aggarwal et al. (2014) reported an efficient, catalyst-free synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and related structures via a [5 + 1] double Michael addition reaction. This approach highlights a method for synthesizing nitrogen-containing spiro heterocycles, which could be pertinent to the production of structurally similar compounds (Aggarwal et al., 2014).
Potential Pharmaceutical Utilities
CCR8 Antagonists for Treating Respiratory Diseases : Research by Norman (2007) identified 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists. These compounds show potential for treating chemokine-mediated diseases, especially respiratory diseases such as asthma and chronic obstructive pulmonary disease, indicating a pharmaceutical application for related diazaspiro[5.5]undecane derivatives (Norman, 2007).
Antimicrobial Activities : Thanusu et al. (2011) synthesized a series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates and evaluated their antimicrobial activities. This work suggests the potential for diazaspiro[5.5]undecane derivatives to serve as antibacterial and antifungal agents, offering a pathway for the development of new antimicrobial compounds (Thanusu et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-(3-methylbutyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-4-22-16(21)19-10-5-8-17(13-19)9-6-15(20)18(12-17)11-7-14(2)3/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJCRGGOQAHRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

